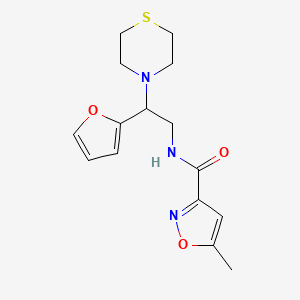

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide

CAS No.: 2034574-42-8

Cat. No.: VC6397561

Molecular Formula: C15H19N3O3S

Molecular Weight: 321.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034574-42-8 |

|---|---|

| Molecular Formula | C15H19N3O3S |

| Molecular Weight | 321.4 |

| IUPAC Name | N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C15H19N3O3S/c1-11-9-12(17-21-11)15(19)16-10-13(14-3-2-6-20-14)18-4-7-22-8-5-18/h2-3,6,9,13H,4-5,7-8,10H2,1H3,(H,16,19) |

| Standard InChI Key | TYKLOTMLFPDJQA-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)C(=O)NCC(C2=CC=CO2)N3CCSCC3 |

Introduction

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the category of heterocyclic compounds, incorporating a furan ring, a thiomorpholine moiety, and an isoxazole ring, which contribute to its chemical reactivity and biological properties .

Key Structural Features:

-

Furan Ring: A five-membered ring containing oxygen, known for its aromatic properties.

-

Thiomorpholine Moiety: A sulfur-containing heterocycle that contributes to the compound's reactivity.

-

Isoxazole Ring: A five-membered ring with nitrogen and oxygen, known for its stability and biological activity.

Potential Biological Activities and Applications

This compound is of interest in pharmaceutical research due to its potential biological activities. The presence of polar functional groups enhances solubility and bioavailability, which are crucial for therapeutic efficacy. While specific biological targets have not been fully elucidated, studies involving binding affinity assays and cellular assays would provide insights into its pharmacodynamics and pharmacokinetics.

Potential Applications:

-

Drug Discovery: Targeting specific molecular mechanisms associated with disease states.

-

Pharmaceutical Research: Investigating its interactions with biological targets at the molecular level.

Chemical Reactions and Interactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-5-methylisoxazole-3-carboxamide can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Types of Reactions:

-

Oxidation: Can lead to furan derivatives.

-

Reduction: May yield different isoxazole derivatives.

-

Substitution: Involves various electrophiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume